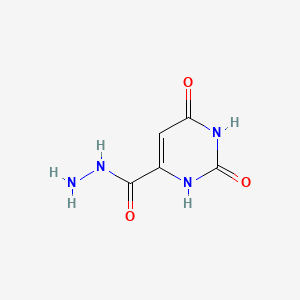

Orotic acid hydrazide

Descripción general

Descripción

Orotic acid hydrazide, a derivative of orotic acid, has been explored for its potential applications in various fields due to its unique chemical properties. Orotic acid, also known as vitamin B13, is involved in the biosynthesis of pyrimidine nucleotides, which are essential components of nucleic acids. Hydrazide derivatives of orotic acid have been studied for their antiviral, antibacterial, and antitumor activities, showcasing the broad scope of research into their properties and applications (Golovinsky et al., 1980).

Synthesis Analysis

The synthesis of this compound involves chemical modifications of orotic acid to incorporate hydrazide functionalities. This process can lead to the formation of compounds with significant biological activities. The metabolic conversion of this compound into nucleotides in liver tissues has also been reported, indicating its potential metabolic pathways and interactions within biological systems (Krauss et al., 1983).

Molecular Structure Analysis

The molecular structure and behavior of orotic acid in different states, such as anhydrous forms and hydrates, have been thoroughly investigated. Studies on the order-disorder phenomena and phase stability of orotic acid crystal forms provide insights into its structural properties and the impact of hydration or solvation on its stability and reactivity (Braun et al., 2016).

Chemical Reactions and Properties

Research has focused on the chemical reactions involving this compound, including its interaction with various metals to form complexes. These studies shed light on the compound's reactivity and its potential for forming biologically active complexes or materials with specific chemical properties (Li et al., 2004).

Physical Properties Analysis

The physical properties of orotic acid, such as its solubility, hydration behavior, and crystal structure, are crucial for understanding its interactions and stability under various conditions. Detailed analyses of orotic acid in water solutions have been conducted to determine its dominant structural forms and tautomeric states, which are essential for predicting its behavior in biological systems (Kubica & Gryff-Keller, 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its mutagenicity and potential for nucleation in materials like poly(lactic acid), have been investigated. These studies contribute to our understanding of the safety, environmental stability, and potential applications of this compound in material science and biological contexts (Golovinsky et al., 1983; Salač et al., 2019) (Salač et al., 2019).

Mecanismo De Acción

Target of Action

Orotic acid hydrazide, a derivative of orotic acid, has been synthesized and evaluated for its potential as a stimulator of human mesenchymal stem cells . These stem cells, commonly isolated from the bone marrow aspirates of large bones, have the potential for self-renewal and proliferation . Therefore, the primary targets of this compound are these stem cells.

Mode of Action

Some of the analogs of this compound exhibit a well to moderate effect on the proliferation rate of human mesenchymal stem cells . This upregulation of proliferation is believed to be due to substitution on the aromatic ring .

Biochemical Pathways

Orotic acid, the parent compound of this compound, is an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA . It can enhance the cardiac output and aid in the recovery from heart failure . It also behaves as a growth stimulant in mammals and may assist in the absorption of calcium, magnesium, and other essential nutrients .

Result of Action

The result of the action of this compound is an upregulation of proliferation in human mesenchymal stem cells . This could have potential implications in tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .

Action Environment

The action environment of this compound is likely to be within the human body, specifically within the bone marrow where mesenchymal stem cells are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the physiological conditions within the bone marrow and the overall health status of the individual.

Safety and Hazards

Orotic acid hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Orotic acid and its derivatives have been the focus of interest for many synthetic chemists and biologists for many years due to their synthetic importance and inherent biological activity . Future research may focus on further exploring the potential of orotic acid hydrazide and its derivatives in various biological processes and their possible applications in medicine.

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimidine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h1H,6H2,(H,9,11)(H2,7,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIOHZXWHJANCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181005 | |

| Record name | Orotic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26409-12-1 | |

| Record name | Orotic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026409121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P13QV1UI1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

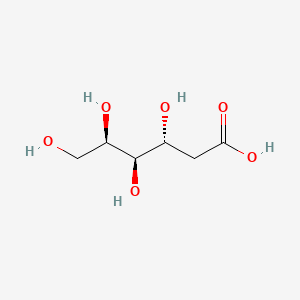

Feasible Synthetic Routes

Q & A

Q1: What evidence supports the formation of orotic acid hydrazide nucleoside monophosphate in vivo?

A2: Studies in mice administered with radiolabeled this compound demonstrated the presence of a radioactive metabolite in the liver []. This metabolite differed chromatographically from known pyrimidines. Further analysis using alkaline hydrolysis and snake venom treatment, which cleave hydrazine and phosphate groups respectively, confirmed the metabolite's identity as this compound nucleoside monophosphate []. This finding suggests that this compound is metabolized into a nucleotide analog within living organisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)